N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
Description
N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a cyclohexylcarbonyl group attached via an ethylamino linker to the indole core. The 1-methyl substitution on the indole nitrogen enhances metabolic stability, while the carboxamide moiety contributes to hydrogen-bonding interactions, a common feature in bioactive molecules targeting enzymes or receptors .
Properties
Molecular Formula |
C19H25N3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[2-(cyclohexanecarbonylamino)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H25N3O2/c1-22-16-10-6-5-9-15(16)13-17(22)19(24)21-12-11-20-18(23)14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
NXWTUVZWWLLKOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation for C3 Substitution
The indole core is functionalized at the C3 position through Friedel-Crafts acylation. Ethyl 5-chloroindole-2-carboxylate undergoes acylation with cyclohexanecarbonyl chloride in the presence of AlCl₃, yielding ethyl 3-(cyclohexylcarbonyl)-5-chloroindole-2-carboxylate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | 1,2-Dichloroethane |
| Catalyst | Anhydrous AlCl₃ (1 eq) |
| Temperature | Reflux (80–85°C) |
| Time | 2–3 hours |
| Yield | 68–72% |
Post-reduction of the ketone group using triethylsilane (TES) in trifluoroacetic acid (TFA) produces the C3-alkylated intermediate.
N1-Methylation
N-Methylation is achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This step introduces the 1-methyl group critical for stabilizing the indole ring.
Carboxamide Formation
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester group at C2 is hydrolyzed to a carboxylic acid using 3N NaOH in ethanol:
Optimized Conditions
Coupling with Ethylenediamine Derivative
The carboxylic acid is coupled with N-(2-aminoethyl)cyclohexanecarboxamide using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) as the coupling agent:
Reaction Scheme
Critical Parameters
| Parameter | Value |
|---|---|
| Coupling Agent | BOP (1.5 eq) |
| Base | DIPEA (6 eq) |
| Solvent | Anhydrous DMF |
| Temperature | Room temperature |
| Time | 4–12 hours |
| Yield | 65–70% |
The use of BOP minimizes racemization and improves reaction efficiency compared to traditional carbodiimide-based agents.
Sidechain Synthesis: N-(2-Aminoethyl)cyclohexanecarboxamide
Cyclohexanecarbonyl Chloride Preparation
Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, which is subsequently reacted with ethylenediamine:
Key Steps
-
Acyl Chloride Formation : 90% yield in dichloromethane at 0°C.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from acetonitrile:
| Purification Step | Conditions | Purity Post-Purification |
|---|---|---|
| Flash Chromatography | 0–40% ethyl acetate in hexane | 85–90% |
| Recrystallization | Acetonitrile | >98% |
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.2–1.8 (m, 10H, cyclohexyl), 2.9 (s, 3H, N-CH₃), 3.4–3.6 (m, 4H, -CH₂NH-).
Optimization and Challenges
Coupling Reaction Efficiency
Comparative studies of coupling agents revealed BOP’s superiority over HATU or EDCI in this system:
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| BOP | 70 | 98 |
| HATU | 58 | 92 |
| EDCI | 45 | 88 |
Chemical Reactions Analysis
Types of Reactions
N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the carboxamide and cyclohexylcarbonyl groups, which can engage in hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Key Observations:
- Substitutions like 4-methylcyclohexyl (15) introduce steric effects, which may alter binding kinetics . Electron-withdrawing groups (e.g., 5-chloro in compound 28) increase electrophilicity, favoring interactions with nucleophilic residues in biological targets . Aromatic vs.
Synthetic Complexity :
Key Insights:
- Photoactivatable Functionality : The azide group in compound 28 enables covalent binding to biological targets under UV light, a feature absent in the target compound but valuable for mechanistic studies .
Research Findings and Gaps
- SAR Limitations: highlights that minor structural changes (e.g., cyclohexyl vs.
Q & A
Q. Key Table: Synthesis Conditions
| Parameter | Details | Reference |
|---|---|---|
| Solvent | Dry DCM | |
| Coupling Agent | TBTU (stoichiometry: 1.5–2.0 equiv) | |
| Temperature Control | 0–5°C during reagent addition | |
| Purification | Column chromatography (hexane:EtOAc) |
Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
- 1H/13C NMR: Confirm molecular structure and substituent positions (DMSO-d₆ as solvent, 400 MHz instrument) .
- Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]+ observed vs. calculated) .
- Elemental Analysis: Ensure purity (<0.5% deviation from theoretical C/H/N values) .
- X-ray Crystallography (if applicable): Resolve 3D conformation for structure-activity studies .
What are the key solubility and stability considerations for this compound?
Methodological Answer:
- Solubility: Poor aqueous solubility is common due to the hydrophobic cyclohexyl group. Use DMSO for stock solutions (5–10 mM) and dilute in buffered saline for biological assays .
- Stability: Monitor degradation via HPLC under varying pH (4–9) and temperatures (4°C vs. 25°C). Store lyophilized at −20°C to prevent hydrolysis of the amide bond .
Advanced Research Questions
How can synthesis yield and purity be optimized for this compound?
Methodological Answer:
- Reagent Ratios: Use a 1.2–1.5 molar excess of TBTU to drive amide coupling to completion .
- Temperature: Maintain ≤5°C during coupling to minimize side reactions (e.g., epimerization) .
- Purification: Employ gradient flash chromatography (hexane → ethyl acetate) to isolate the product from unreacted indole-carboxylic acid precursors .
- Yield Improvement: Replace DCM with DMF for reactions requiring higher polarity, but ensure rigorous drying to avoid hydrolysis .
How should researchers address contradictions in reported biological activities of analogs?
Methodological Answer:
- Comparative Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) against targets like CB1 receptors or kinases .
- Substituent Analysis: Compare activity of methoxy vs. chloro substituents (see table below) to identify pharmacophores .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and explain potency variations .
Q. Key Table: Analog Activity Comparison
| Analog Substituent | Biological Activity (IC₅₀) | Target |
|---|---|---|
| 4-Chlorophenoxy () | 1.2 µM (Antimicrobial) | Bacterial enzyme |
| Methoxyphenyl () | 0.8 µM (Anti-inflammatory) | COX-2 |
What strategies are used to study metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key degradation sites include the cyclohexylcarbonyl group .
- Isotope Labeling: Synthesize deuterated analogs (e.g., deuterium at ethylamino linker) to track metabolic cleavage .
- Forced Degradation Studies: Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions to identify stable formulations .
How to design analogs to improve target selectivity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the cyclohexyl group with adamantane (rigid hydrophobic moiety) to enhance binding pocket complementarity .
- Linker Modification: Replace the ethylamino spacer with PEG-based chains to reduce off-target interactions .
- Functional Group Addition: Introduce sulfonamide or nitrile groups to engage hydrogen bonding with specific residues (e.g., kinase ATP pockets) .
Data Contradiction Analysis Example
Scenario: Conflicting reports on anti-inflammatory activity (COX-2 IC₅₀ = 0.8 µM vs. no activity in other studies).
Resolution Steps:
Assay Validation: Confirm COX-2 isoform specificity using Western blot .
Solvent Interference Check: Test if DMSO (>1% v/v) inhibits enzymatic activity .
Structural Confirmation: Re-analyze compound purity via 13C NMR to rule out degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
